(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide

Amyloid-beta binding Alzheimer's disease PET imaging

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide (CAS 865175-25-3) is a synthetic benzothiazole derivative featuring a 6-bromo substitution, an N3-allyl group, and a butyramide ylidene side chain. This compound has been curated into the ChEMBL database (CHEMBL4175800) and BindingDB (BDBM50276883) for its interaction with the amyloid-beta precursor protein, with a reported binding affinity (Ki) of 4.31 nM.

Molecular Formula C14H15BrN2OS
Molecular Weight 339.25
CAS No. 865175-25-3
Cat. No. B2526897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide
CAS865175-25-3
Molecular FormulaC14H15BrN2OS
Molecular Weight339.25
Structural Identifiers
SMILESCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC=C
InChIInChI=1S/C14H15BrN2OS/c1-3-5-13(18)16-14-17(8-4-2)11-7-6-10(15)9-12(11)19-14/h4,6-7,9H,2-3,5,8H2,1H3
InChIKeyWOAGRWJYBACTJM-PEZBUJJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865175-25-3 – (Z)-N-(3-Allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide: Compound Identity and Amyloid-Targeting Profile


(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide (CAS 865175-25-3) is a synthetic benzothiazole derivative featuring a 6-bromo substitution, an N3-allyl group, and a butyramide ylidene side chain [1]. This compound has been curated into the ChEMBL database (CHEMBL4175800) and BindingDB (BDBM50276883) for its interaction with the amyloid-beta precursor protein, with a reported binding affinity (Ki) of 4.31 nM [2]. The compound belongs to a well-established class of benzothiazole-based amyloid-binding agents that includes clinically validated PET tracers such as Pittsburgh Compound B (PiB) and Flutafuranol [3].

865175-25-3 – Why Generic Substitution of 6-Bromo-3-Allyl-Benzothiazole Butyramides Is Not Supported by Evidence


Benzothiazole-based amyloid ligands are exquisitely sensitive to substitution patterns at the 6-position, the N3 side chain, and the 2-ylidene amide moiety. Even structurally conservative modifications—such as replacing the N3-allyl group with a 2-methoxyethyl chain or changing the butyramide to an isobutyramide—can drastically alter binding affinity, lipophilicity (logP), and brain uptake [1]. Within the published benzothiazole SAR landscape, Ki values for Aβ binding span more than two orders of magnitude (from sub-nanomolar to >100 nM) depending on these substituents [2]. Without head-to-head comparative data confirming functional equivalence, no generic substitution can be assumed to preserve the 4.31 nM binding affinity reported for 865175-25-3.

865175-25-3 – Head-to-Head Amyloid Binding Affinity Evidence Against Clinical-Stage Benzothiazole PET Tracers


Aβ Fibril Binding Affinity: 865175-25-3 (Ki = 4.31 nM) vs. Pittsburgh Compound B (PiB, Ki = 2.8 nM) vs. Flutafuranol (Ki = 23.1 nM) — A Comparative Triangulation

In a competitive radioligand binding assay against [125I]-labeled benzothiazole probe using Aβ(1-40) aggregates, 865175-25-3 demonstrated a binding affinity (Ki) of 4.31 nM [1]. Under comparable assay conditions (synthetic Aβ fibrils, radioligand displacement), Pittsburgh Compound B (PiB), the most widely validated clinical amyloid PET tracer, exhibits a Ki of approximately 2.8 nM [2], while Flutafuranol (AZD4694/NAV4694), an FDA-approved 18F-labeled tracer, shows a Ki of 23.1 nM [3]. These data place 865175-25-3 within the same high-affinity tier as PiB (within ~1.5-fold) and approximately 5.4-fold more potent than Flutafuranol by Ki comparison.

Amyloid-beta binding Alzheimer's disease PET imaging Benzothiazole SAR

Structural Differentiation: 6-Bromo-3-Allyl Substitution Pattern vs. 6-Hydroxy-2-Aryl (PiB) and Benzofuran-Pyridine (Flutafuranol) Chemotypes

865175-25-3 features a unique combination of a 6-bromo substituent, an N3-allyl group, and a butyramide ylidene moiety — a substitution pattern not represented in any clinically approved amyloid PET tracer [1]. PiB employs a 6-hydroxy-2-(4'-methylaminophenyl) motif, while Flutafuranol uses a 2-fluoropyridine-benzofuran scaffold [2]. The 6-bromo substituent introduces distinct electronic effects (electron-withdrawing, polarizable) and increased molecular weight (MW = 339.25 vs. PiB MW = 256.3) that influence both target binding kinetics and physicochemical properties including logP and plasma protein binding [3]. This structural divergence means 865175-25-3 cannot be considered a direct analog of either tracer and occupies a distinct region of benzothiazole chemical space.

Benzothiazole scaffold Structure-activity relationship Halogen substitution Amyloid ligand design

N3-Allyl Functional Handle: Synthetic Tractability Advantage vs. N3-Methyl or N3-Unsubstituted Benzothiazole Amyloid Ligands

The N3-allyl substituent on 865175-25-3 provides a chemically accessible terminal alkene handle that enables downstream derivatization via thiol-ene click chemistry, olefin metathesis, or hydroboration-oxidation reactions [1]. This contrasts with the majority of high-affinity benzothiazole amyloid ligands, including PiB (N3-unsubstituted) and Flutafuranol (no thiazole nitrogen), which lack a comparably versatile synthetic handle for bioconjugation or radiolabeling beyond the aryl positions [2]. The allyl group therefore serves as both a structural determinant of target binding and a site for installing fluorescent tags, biotin, or chelators for radiometal complexation without disrupting the core benzothiazole pharmacophore [3].

Click chemistry Allyl functionalization Benzothiazole derivatization Chemical biology probe

Bromo Substituent as a Heavy Atom for X-Ray Crystallography: 6-Bromo vs. 6-H or 6-F Benzothiazole Analogs

The 6-bromo substituent on 865175-25-3 (atomic number 35) provides a significant anomalous scattering signal for X-ray crystallographic phasing using single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) methods [1]. In the context of amyloid fibril-ligand co-structure determination, brominated ligands enable experimental phasing without selenomethionine incorporation, a feature absent in 6-H or 6-F analogs [2]. Bromine K-edge (13.47 keV) is accessible at most synchrotron beamlines, and the anomalous scattering factor (f'') for Br at Cu Kα wavelength is approximately 1.28 electrons, compared to near-zero for H and 0.02 for F [3]. This makes 865175-25-3 functionally distinct for structural biology applications.

X-ray crystallography Heavy atom phasing Bromine substitution Structural biology

865175-25-3 – Recommended Research and Procurement Application Scenarios Based on Differentiated Evidence


Non-Radioactive Reference Standard for Amyloid Binding Assay Development and Validation

With a Ki of 4.31 nM against Aβ aggregates, 865175-25-3 is positioned as a high-affinity non-radioactive reference compound for developing and validating fluorescence polarization, SPR, or ELISA-based amyloid binding assays [1]. Its affinity is comparable to the radioactive gold standard PiB (Ki ≈ 2.8 nM), enabling assay calibration without the regulatory, safety, and waste-disposal overhead associated with 11C- or 18F-labeled tracers. Procurement is recommended for core facilities and CROs establishing medium-throughput screening workflows for novel amyloid-targeting small molecules.

Chemical Biology Probe Scaffold Requiring Site-Specific Conjugation via the N3-Allyl Handle

The N3-allyl substituent provides a uniquely addressable terminal alkene absent in virtually all clinically validated benzothiazole amyloid ligands [2]. Research groups developing fluorescent amyloid probes, biotinylated pull-down reagents, or radiolabeled conjugates should prioritize 865175-25-3 over N3-unsubstituted analogs, as the allyl group enables direct conjugation via thiol-ene chemistry or olefin metathesis without de novo synthesis of a functionalized benzothiazole core.

Heavy-Atom Derivative for Amyloid-Ligand Co-Crystallography and Structural Biology

The 6-bromo substituent provides exploitable anomalous scattering for experimental X-ray crystallographic phasing [3]. Structural biology groups aiming to solve high-resolution co-crystal structures of amyloid fibrils with bound benzothiazole ligands should select 865175-25-3 as a brominated ligand capable of facilitating SAD or MAD phasing. This capability is not offered by 6-H, 6-F, or 6-OH benzothiazole analogs commonly used in the field.

SAR Chemical Probe for Exploring 6-Position Halogen Effects on Benzothiazole Amyloid Ligand Pharmacology

The 6-bromo substitution on 865175-25-3 provides a distinct electron-withdrawing and steric profile compared to the 6-hydroxy motif of PiB and the 6-unsubstituted analogs prevalent in early benzothiazole amyloid ligand libraries [4]. Medicinal chemistry teams conducting systematic SAR exploration of benzothiazole amyloid ligands should procure 865175-25-3 as a key member of a halogen-series panel (6-H, 6-F, 6-Cl, 6-Br, 6-I) to map the contribution of halogen bonding, lipophilicity, and steric bulk to target engagement and brain penetration.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.